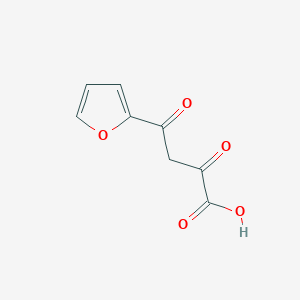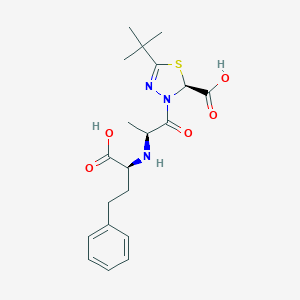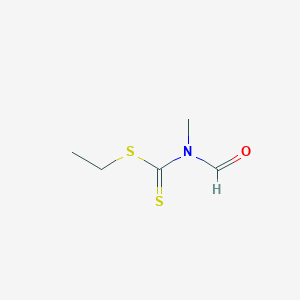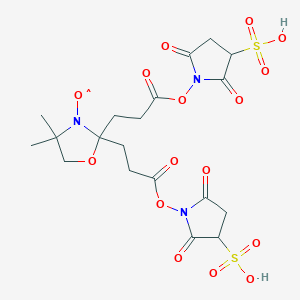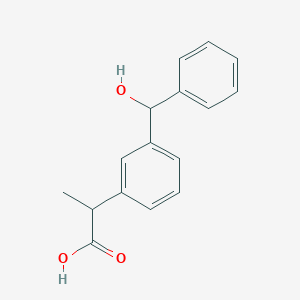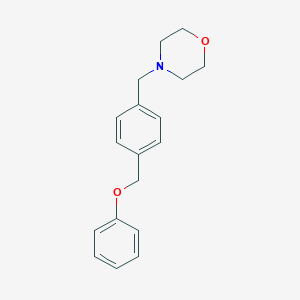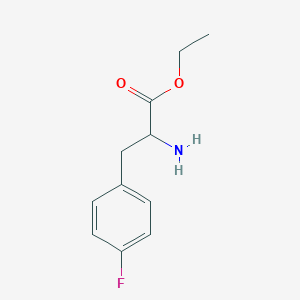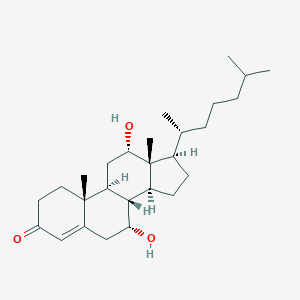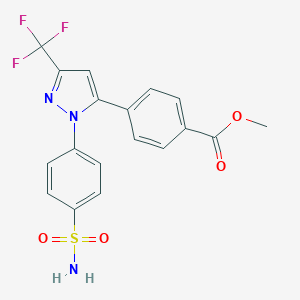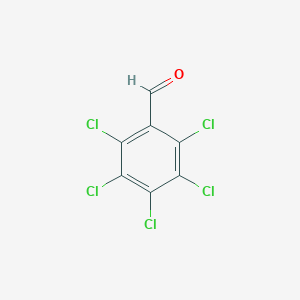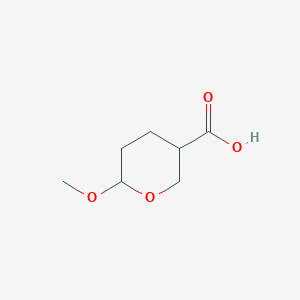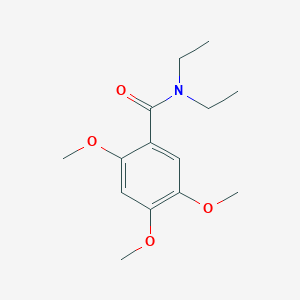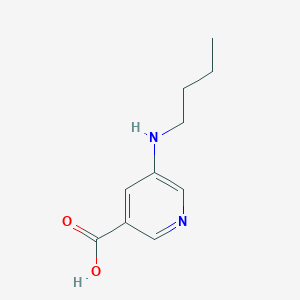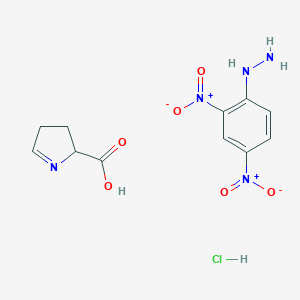![molecular formula C11H21N B025094 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane CAS No. 100049-33-0](/img/structure/B25094.png)
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of tropane alkaloids. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. In 2.1]octane.
Mechanism Of Action
The mechanism of action of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in analgesic and anesthetic effects.
Biochemical And Physiological Effects
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been shown to have significant effects on the central nervous system. It has been shown to produce analgesia, sedation, and anesthesia. It has also been shown to produce respiratory depression and hypothermia.
Advantages And Limitations For Lab Experiments
One of the advantages of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is its potent analgesic and anesthetic properties. This makes it a useful compound for the study of pain and anesthesia. However, one of the limitations of this compound is its potential for abuse and addiction.
Future Directions
There are several future directions for the study of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the study of the compound's effects on other neurotransmitter systems. Additionally, the potential use of this compound as a treatment for cocaine addiction warrants further investigation.
Synthesis Methods
The synthesis of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the reaction of tropinone with isobutyraldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to have significant analgesic and anesthetic properties. It has also been studied for its potential use as a treatment for cocaine addiction.
properties
CAS RN |
100049-33-0 |
|---|---|
Product Name |
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
8-methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8(2)9-6-10-4-5-11(7-9)12(10)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
SJGBMBXFKRINSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2CCC(C1)N2C |
Canonical SMILES |
CC(C)C1CC2CCC(C1)N2C |
synonyms |
Tropane, 3-isopropyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



